N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15181490
InChI: InChI=1S/C21H30N2O3S/c1-6-8-9-19(24)22-21-20(16(4)17(5)23(21)14-7-2)27(25,26)18-12-10-15(3)11-13-18/h10-13H,6-9,14H2,1-5H3,(H,22,24)
SMILES:
Molecular Formula: C21H30N2O3S
Molecular Weight: 390.5 g/mol

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide

CAS No.:

Cat. No.: VC15181490

Molecular Formula: C21H30N2O3S

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide -

Specification

Molecular Formula C21H30N2O3S
Molecular Weight 390.5 g/mol
IUPAC Name N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]pentanamide
Standard InChI InChI=1S/C21H30N2O3S/c1-6-8-9-19(24)22-21-20(16(4)17(5)23(21)14-7-2)27(25,26)18-12-10-15(3)11-13-18/h10-13H,6-9,14H2,1-5H3,(H,22,24)
Standard InChI Key OWTIPIADTHGFMI-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)NC1=C(C(=C(N1CCC)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Introduction

Synthesis

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pentanamide typically involves:

  • Formation of the Pyrrole Core: The pyrrole ring can be synthesized through Paal-Knorr synthesis using diketones and amines.

  • Sulfonamide Substitution: Introduction of the sulfonamide group occurs via reaction with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride).

  • Amide Coupling: The pentanamide moiety is attached using coupling agents such as EDCI or DCC in the presence of a base.

Medicinal Chemistry

Compounds with sulfonamide groups are often explored for their:

  • Anti-inflammatory Activity: Sulfonamides are known to inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Properties: Sulfonamides have historically been used as antibiotics.

Molecular Docking Studies

Preliminary computational studies suggest that this compound may interact with biological targets such as:

  • Enzymes involved in inflammation (e.g., 5-lipoxygenase).

  • Kinases associated with cancer pathways.

Spectroscopic Methods

The characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1H^1H) for identifying hydrogen environments.

    • Carbon NMR (13C^13C) for carbon skeleton elucidation.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirms the molecular weight.

  • Infrared Spectroscopy (IR):

    • Key functional groups like amides (C=OC=O) and sulfonamides (S=OS=O) produce characteristic peaks.

Purity Assessment

High-performance liquid chromatography (HPLC) is commonly used to assess purity and confirm retention times.

Future Studies

Further research is required to:

  • Evaluate its pharmacokinetics and bioavailability.

  • Conduct in vitro and in vivo biological assays.

  • Optimize its structure for enhanced potency and selectivity.

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